molecular formula C8H15NO3 B112760 N-Acetyl-D-norleucine CAS No. 54896-21-8

N-Acetyl-D-norleucine

Cat. No.: B112760
CAS No.: 54896-21-8
M. Wt: 173.21 g/mol
InChI Key: JDMCEGLQFSOMQH-SSDOTTSWSA-N
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Description

N-Acetyl-D-norleucine is a derivative of the amino acid D-norleucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid. This compound is a white solid that is soluble in water and organic solvents. It is stable under acidic and neutral conditions but can hydrolyze under alkaline conditions .

Mechanism of Action

Target of Action

N-Acetyl-D-norleucine primarily targets the monocarboxylate transporter type 1 (MCT1) . MCT1 is a membrane transporter that is ubiquitously expressed in tissues, making it well-suited for the uptake and distribution of N-acetyl-L-leucine .

Mode of Action

The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and MCT1 . This switch allows N-acetyl-L-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leucine-mediated signaling pathway, particularly the mammalian target of rapamycin (mTOR) pathway . By bypassing LAT1, N-acetyl-L-leucine can activate the mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its interaction with MCT1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of N-acetyl-L-leucine . Moreover, the enantiomers of N-acetyl-leucine (N-acetyl-L-leucine and N-acetyl-D-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of this compound’s action is the activation of the mTOR pathway, leading to enhanced cell growth, proliferation, and survival . This makes N-acetyl-L-leucine a promising treatment for several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

Action Environment

This compound is a white solid that can dissolve in water and organic solvents . It is stable under acidic and neutral conditions but undergoes hydrolysis under alkaline conditions . These properties suggest that the compound’s action, efficacy, and stability can be influenced by the pH of its environment .

Biochemical Analysis

Biochemical Properties

It is known that the acetylation of leucine, a process that creates compounds like N-Acetyl-D-norleucine, can switch the uptake of the molecule into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters can influence the activation of leucine-mediated signaling and metabolic processes inside cells, such as mTOR .

Cellular Effects

It is known that the compound’s acetylation can influence its uptake into cells . This could potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of leucine, which results in compounds like this compound, can switch the uptake of the molecule into cells, potentially influencing various cellular processes .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under acidic and neutral conditions but can undergo hydrolysis under alkaline conditions .

Dosage Effects in Animal Models

It has been associated with positive symptomatic and neuroprotective effects in various studies, including animal models of Niemann-Pick disease type C .

Metabolic Pathways

It is suggested that the compound enters metabolic pathways, and its effects are mediated via its metabolic products .

Transport and Distribution

This compound is transported into cells via organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1), rather than the L-type amino acid transporter (LAT1) used by leucine . This switch in transporters can influence the distribution of the compound within cells .

Subcellular Localization

Given its transport into cells via specific transporters , it is likely that the compound is localized to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-norleucine can be synthesized through two primary methods:

Industrial Production Methods

Industrial production of this compound typically involves the acetylation of D-norleucine using acetic anhydride. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and its ability to be taken up by specific transporters, which makes it a valuable compound for studying metabolic pathways and for potential therapeutic applications .

Properties

IUPAC Name

(2R)-2-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMCEGLQFSOMQH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031698
Record name N-Acetyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54896-21-8
Record name N-Acetyl-D-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-D-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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